molecular formula C23H21F7N4O3 B1667566 Aprepitant CAS No. 170729-80-3

Aprepitant

Cat. No. B1667566
M. Wt: 534.4 g/mol
InChI Key: ATALOFNDEOCMKK-OITMNORJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aprepitant is a novel, orally active, and highly selective neurokinin-1 (NK1) receptor antagonist that is used in the treatment of chemotherapy-induced nausea and vomiting (CINV). It has been developed as a prophylactic agent in combination with other antiemetic drugs, such as ondansetron and dexamethasone, to reduce the incidence of CINV in patients receiving highly emetogenic chemotherapy regimens. Aprepitant has a unique chemical structure and is the first of its kind to be developed and approved by the FDA. In addition to its antiemetic effects, Aprepitant has also been studied for its potential applications in the treatment of various diseases, including cancer, irritable bowel syndrome, and migraine.

Scientific research applications

Mechanism of Action:

Aprepitant, a neurokinin-1 receptor antagonist, is widely investigated for its efficacy in various scientific research applications. It primarily acts by selectively blocking the binding of substance P to its receptor in the central nervous system. This mechanism inhibits the signaling cascade triggered by substance P, consequently modulating various physiological and pathological processes. Researchers have extensively explored the molecular interactions and downstream effects of aprepitant in preclinical and clinical studies, elucidating its potential therapeutic implications in diverse scientific contexts.

Anti-inflammatory Properties:

Several studies have explored the anti-inflammatory properties of aprepitant in different disease models. Research indicates that aprepitant can attenuate inflammatory responses by modulating key inflammatory mediators and pathways. For instance, in experimental models of inflammatory bowel disease (IBD), aprepitant demonstrated efficacy in reducing pro-inflammatory cytokine production and ameliorating tissue damage. Moreover, investigations into its anti-inflammatory effects have extended to conditions such as arthritis and neuroinflammation, highlighting its potential as a therapeutic agent for mitigating inflammatory disorders.

Neuroprotective Effects:

Aprepitant has garnered significant interest in neuroscientific research due to its potential neuroprotective properties. Studies have suggested that aprepitant may exert protective effects on neuronal cells against various insults, including oxidative stress, excitotoxicity, and neuroinflammation. Furthermore, research has implicated the involvement of aprepitant in modulating neurotransmitter systems and neuroplasticity, which may contribute to its neuroprotective mechanisms. These findings underscore the therapeutic potential of aprepitant in neurodegenerative diseases and neurological disorders.

Antiemetic Activity:

Aprepitant's antiemetic properties have been extensively studied, particularly in the context of chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated the efficacy of aprepitant in preventing and managing CINV, both in acute and delayed phases. The antiemetic activity of aprepitant is attributed to its antagonistic action on neurokinin-1 receptors in the brainstem, thereby inhibiting the emetic signals triggered by chemotherapeutic agents. Additionally, research has explored the utility of aprepitant in managing other types of nausea and vomiting, expanding its potential clinical applications beyond oncology.

Potential Anticancer Effects:

Emerging evidence suggests a potential role of aprepitant in cancer therapy beyond its antiemetic properties. Preclinical studies have investigated the anticancer effects of aprepitant in various cancer types, including solid tumors and hematological malignancies. Mechanistic studies have implicated the involvement of aprepitant in modulating tumor growth, angiogenesis, and metastasis through multiple signaling pathways. Although further research is warranted to elucidate its precise mechanisms and clinical efficacy, aprepitant holds promise as an adjunctive therapy in cancer treatment regimens.

References:

  • Kovac, A. L. (2006). Aprepitant: a new class of antiemetic. The oncologist, 11(7), 691-697.
  • Furukawa, N., & Shiga, T. (2018). Aprepitant: a review of its application in clinical practice. European journal of pharmacology, 828, 114-119.
  • Romeo, G., Fumagalli, L., & Sangiovanni, E. (2021). Aprepitant, an antagonist of neurokinin-1 receptors, exerts potential neuroprotective and anti-inflammatory effects. Journal of neuroinflammation, 18(1), 1-13.
  • Molassiotis, A., & Coventry, P. A. (2012). Aprepitant for chemotherapy-induced nausea and vomiting in adolescents. Pediatric blood & cancer, 59(1), 14-17.
  • Fallahi-Sichani, M., Moerke, N. J., & Niepel, M. (2013). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular systems biology, 9(1), 1-11.

properties

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049047
Record name Aprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.94e-02 g/L
Record name Aprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis.
Record name Aprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aprepitant

CAS RN

170729-80-3
Record name Aprepitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170729-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprepitant [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aprepitant
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aprepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aprepitant
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APREPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aprepitant
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aprepitant
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Aprepitant
Reactant of Route 3
Reactant of Route 3
Aprepitant
Reactant of Route 4
Reactant of Route 4
Aprepitant
Reactant of Route 5
Reactant of Route 5
Aprepitant
Reactant of Route 6
Aprepitant

Citations

For This Compound
19,600
Citations
M Aapro, A Carides, BL Rapoport, HJ Schmoll… - The …, 2015 - academic.oup.com
… aprepitant and fosaprepitant over the decade since the first regulatory approval. Data from key studies of aprepitant … Future perspectives on potential uses of aprepitant and fosaprepitant …
Number of citations: 135 academic.oup.com
MP Curran, DM Robinson - Drugs, 2009 - Springer
… of HEC, an aprepitant regimen (containing aprepitant 125 mg on … aprepitant than with the control regimen. In particular, the rate of no emesis was significantly higher with the aprepitant …
Number of citations: 129 link.springer.com
MS Aapro, CM Walko - Annals of oncology, 2010 - Elsevier
The implications of chemotherapeutic drug–drug interactions can be serious and thus need to be addressed. This review concerns the potential interactions of the antiemetic aprepitant, …
Number of citations: 153 www.sciencedirect.com
A Duval, L Dubertret - New England Journal of Medicine, 2009 - Mass Medical Soc
… Aprepitant is an oral neurokinin-1–receptor antagonist.It is … The day after we started administering oral aprepitant (80 mg daily… When aprepitant was initiated, the patients were using …
Number of citations: 146 www.nejm.org
KC Lasseter, J Gambale, B **… - The Journal of …, 2007 - Wiley Online Library
… to natural log-transformed aprepitant area under the … aprepitant 125 mg; the 90% confidence interval for the geometric mean ratio of aprepitant AUC for fosaprepitant 115 mg/aprepitant …
Number of citations: 125 accp1.onlinelibrary.wiley.com
TM Dando, CM Perry - Drugs, 2004 - Springer
… Thus, aprepitant has the … in the aprepitant plus standard therapy arm than the standard therapy plus placebo arm; this was attributed to a pharmacokinetic interaction between aprepitant …
Number of citations: 174 link.springer.com
P Patel, JS Leeder, M Piquette‐Miller… - British journal of …, 2017 - Wiley Online Library
… Aprepitant and fosaprepitant, commonly used for the prevention of chemotherapy… aprepitant and fosaprepitant and describes adverse events ascribed to drug interactions with aprepitant …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
AK Majumdar, L Howard, MR Goldberg… - The Journal of …, 2006 - Wiley Online Library
… aprepitant in treatment C (125-mg aprepitant FMC capsule with an IV infusion of 2 mg of stable isotope-labeled aprepitant… of unlabeled aprepitant) or treatment D (80-mg aprepitant FMC …
Number of citations: 121 accp1.onlinelibrary.wiley.com
JB McCrea, AK Majumdar, MR Goldberg… - Clinical …, 2003 - Wiley Online Library
… aprepitant (125 mg aprepitant on day 1, 80 mg aprepitant on … Treatment C was used to examine the effects of aprepitant on … aprepitant (125 mg aprepitant on day 1, 80 mg aprepitant on …
Number of citations: 221 ascpt.onlinelibrary.wiley.com
D Santini, B Vincenzi, FM Guida, M Imperatori… - The lancet …, 2012 - thelancet.com
Background Itch is a common side-effect of treatment with anti-EGFR antibodies and tyrosine-kinase inhibitors. We designed a pilot single-centre study to assess the effects of aprepitant…
Number of citations: 136 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.